4-[3-(1,3-dioxoisoindol-2-yl)propoxy]-N'-hydroxybenzenecarboximidamide
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Overview
Description
4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]-N’-hydroxybenzenecarboximidamide is a complex organic compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound features a phthalimide group, a hydroxybenzenecarboximidamide moiety, and a propoxy linker, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(1,3-dioxoisoindol-2-yl)propoxy]-N’-hydroxybenzenecarboximidamide typically involves multiple steps:
Formation of the Phthalimide Group: The initial step involves the reaction of phthalic anhydride with ammonia or a primary amine to form phthalimide.
Attachment of the Propoxy Linker: The phthalimide is then reacted with 3-bromopropanol under basic conditions to introduce the propoxy group.
Formation of the Hydroxybenzenecarboximidamide Moiety: The final step involves the reaction of the intermediate with 4-hydroxybenzenecarboximidamide under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]-N’-hydroxybenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]-N’-hydroxybenzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-[3-(1,3-dioxoisoindol-2-yl)propoxy]-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phthalimide group is known to interact with proteins, potentially inhibiting their function, while the hydroxybenzenecarboximidamide moiety can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]benzaldehyde
- Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
- 1-(4-(1,3-Dioxoisoindolin-2-yl)butanoyl)indoline-2-carboxamide
Uniqueness
4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]-N’-hydroxybenzenecarboximidamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[3-(1,3-dioxoisoindol-2-yl)propoxy]-N'-hydroxybenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c19-16(20-24)12-6-8-13(9-7-12)25-11-3-10-21-17(22)14-4-1-2-5-15(14)18(21)23/h1-2,4-9,24H,3,10-11H2,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXMGNWHYDQFNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=CC=C(C=C3)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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